molecular formula C13H12BrN B1503494 2-(4-(Bromomethyl)phenyl)-5-methylpyridine CAS No. 1119454-23-7

2-(4-(Bromomethyl)phenyl)-5-methylpyridine

Cat. No.: B1503494
CAS No.: 1119454-23-7
M. Wt: 262.14 g/mol
InChI Key: OGQKMBXHRGPLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Bromomethyl)phenyl)-5-methylpyridine is a useful research compound. Its molecular formula is C13H12BrN and its molecular weight is 262.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-(4-(Bromomethyl)phenyl)-5-methylpyridine, one common route involves the bromination of a precursor compound, 2-(4-methylphenyl)-5-methylpyridine. This process typically requires bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is often carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound typically scales up the synthetic route mentioned above, utilizing large quantities of bromine or NBS and optimizing reaction conditions for maximum yield and efficiency. Continuous flow reactors may be employed to enhance the reaction rates and provide better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Bromomethyl)phenyl)-5-methylpyridine undergoes various chemical reactions, including:

  • Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Oxidation and reduction reactions: The compound can be oxidized or reduced under suitable conditions, modifying the oxidation state of the bromomethyl or methyl groups.

  • Coupling reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, forming complex aromatic systems.

Common Reagents and Conditions:

  • Substitution: Typical reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

  • Oxidation: Reagents like potassium permanganate or chromium trioxide may be used under acidic or basic conditions.

  • Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) or borohydrides such as sodium borohydride can be utilized.

Major Products:

  • Substitution reactions yield various functionalized derivatives, such as aminomethyl or alkoxymethyl phenylpyridines.

  • Oxidation and reduction products depend on the specific conditions, potentially leading to hydroxymethyl, carboxyl, or deoxygenated derivatives.

Scientific Research Applications

Chemistry: 2-(4-(Bromomethyl)phenyl)-5-methylpyridine is extensively used as a building block in the synthesis of more complex molecules, especially in medicinal chemistry for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be functionalized to create probes for studying enzyme activities or to modify biomolecules for imaging applications.

Medicine: This compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: It finds applications in material science, particularly in the synthesis of polymers and specialty chemicals that require precise structural control.

Mechanism of Action: The mechanism by which this compound exerts its effects varies with its application. In medicinal chemistry, its derivatives may act as inhibitors or modulators of specific enzymes, binding to active sites and interfering with biochemical pathways. The molecular targets can include enzymes, receptors, or nucleic acids, and the pathways involved may relate to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • 2-(4-Chloromethyl)phenyl)-5-methylpyridine

  • 2-(4-(Hydroxymethyl)phenyl)-5-methylpyridine

  • 2-(4-Methoxymethyl)phenyl)-5-methylpyridine

With its versatile chemistry and wide range of applications, 2-(4-(Bromomethyl)phenyl)-5-methylpyridine is a significant compound in both research and industrial settings.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQKMBXHRGPLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674025
Record name 2-[4-(Bromomethyl)phenyl]-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119454-23-7
Record name 2-[4-(Bromomethyl)phenyl]-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Reactant of Route 5
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(4-(Bromomethyl)phenyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.